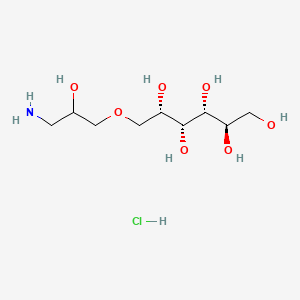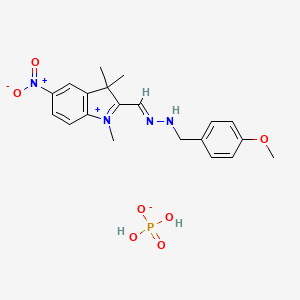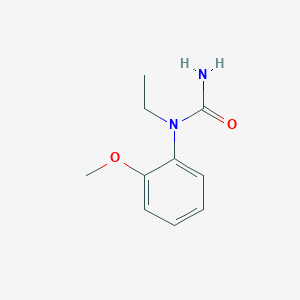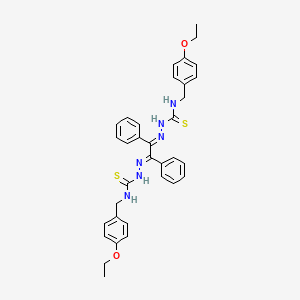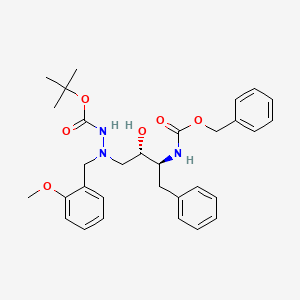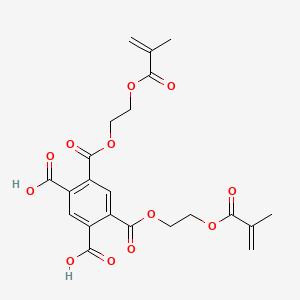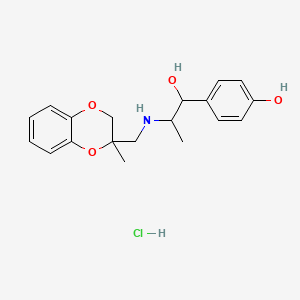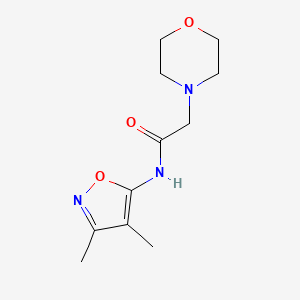
4-Morpholineacetamide, N-(3,4-dimethyl-5-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 0995791 is a chemical compound with unique properties and applications in various fields of science and industry. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 0995791 typically involves a series of chemical reactions that require precise conditions. One common method involves the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction is followed by acidification to obtain the target product .
Industrial Production Methods
In industrial settings, the production of BRN 0995791 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and controlled environments to maintain the necessary temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
BRN 0995791 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
The common reagents used in the reactions of BRN 0995791 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of BRN 0995791 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield halogenated derivatives.
Scientific Research Applications
BRN 0995791 has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 0995791 involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst in certain reactions, facilitating the conversion of reactants to products. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
BRN 0995791 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: This compound has a similar structure but different reactivity and applications.
Benzo[b]thiophene derivatives: These compounds share a common core structure but differ in their substituents and properties.
BRN 0995791 stands out due to its specific reactivity and the range of applications it offers in various fields of research and industry.
Properties
CAS No. |
91194-33-1 |
|---|---|
Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C11H17N3O3/c1-8-9(2)13-17-11(8)12-10(15)7-14-3-5-16-6-4-14/h3-7H2,1-2H3,(H,12,15) |
InChI Key |
VMYGUTMBIBAWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NC(=O)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride](/img/structure/B12713175.png)
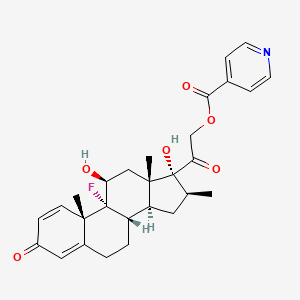
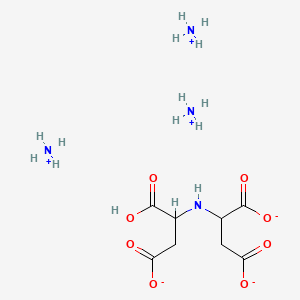
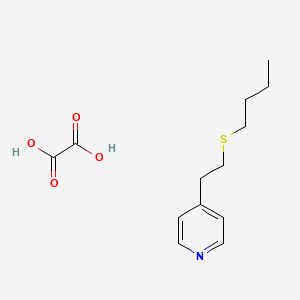
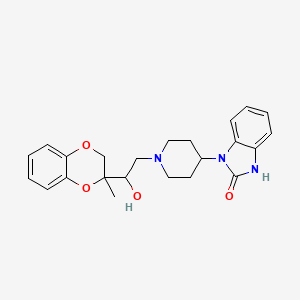
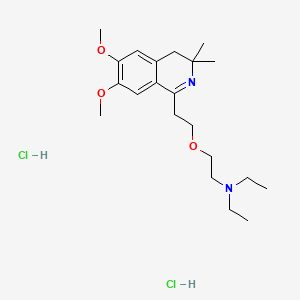
![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)
